3-Dehydroquinic acid 3-Dehydroquinic acid 3-dehydroquinic acid is a 4-oxo monocarboxylic acid derived from quinic acid by oxidation of the hydroxy group at position 3 to the corresponding keto group. It has a role as an Escherichia coli metabolite. It is a 4-hydroxy monocarboxylic acid, a 2-hydroxy monocarboxylic acid, a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a (-)-quinic acid. It is a conjugate acid of a 3-dehydroquinate.
3-Dehydroquinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Dehydroquinate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 10534-44-8
VCID: VC20956850
InChI: InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1
SMILES: C1C(C(C(=O)CC1(C(=O)O)O)O)O
Molecular Formula: C7H10O6
Molecular Weight: 190.15 g/mol

3-Dehydroquinic acid

CAS No.: 10534-44-8

Cat. No.: VC20956850

Molecular Formula: C7H10O6

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

3-Dehydroquinic acid - 10534-44-8

Specification

Description 3-dehydroquinic acid is a 4-oxo monocarboxylic acid derived from quinic acid by oxidation of the hydroxy group at position 3 to the corresponding keto group. It has a role as an Escherichia coli metabolite. It is a 4-hydroxy monocarboxylic acid, a 2-hydroxy monocarboxylic acid, a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a (-)-quinic acid. It is a conjugate acid of a 3-dehydroquinate.
3-Dehydroquinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Dehydroquinate is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 10534-44-8
Molecular Formula C7H10O6
Molecular Weight 190.15 g/mol
IUPAC Name (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1
Standard InChI Key WVMWZWGZRAXUBK-SYTVJDICSA-N
Isomeric SMILES C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O
SMILES C1C(C(C(=O)CC1(C(=O)O)O)O)O
Canonical SMILES C1C(C(C(=O)CC1(C(=O)O)O)O)O

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